N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride
Description
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride is a chloro- and ethoxy-substituted acetamide derivative with a molecular formula of C₁₄H₁₃ClN₂O₂·HCl and a molecular weight of 336.30 (calculated as the free base) . Its structure features:
- A 3-chloro-4-ethoxy phenyl group attached to the acetamide nitrogen.
- A phenylamino group at the α-position of the acetamide backbone.
- A hydrochloride salt form, enhancing solubility for pharmacological applications.
Properties
IUPAC Name |
2-anilino-N-(3-chloro-4-ethoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2.ClH/c1-2-21-15-9-8-13(10-14(15)17)19-16(20)11-18-12-6-4-3-5-7-12;/h3-10,18H,2,11H2,1H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJEKSSWWEYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CNC2=CC=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-ethoxyaniline, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s core structure aligns with several pharmacologically active acetamides. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The ethoxy group in the target compound (vs. methoxy in or hydroxyl in ) likely enhances lipophilicity and metabolic stability compared to polar groups. The phenylamino group distinguishes it from simpler acetamides (e.g., paracetamol derivatives in ) and may influence receptor binding kinetics.
- Chlorophenoxy-linked benzylamines (e.g., compound 172) show nanomolar inhibition of 17β-HSD Type 3, implying that the chloro-ethoxy-phenyl scaffold could be optimized for enzyme targeting .
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely requires regioselective chlorination and ethoxylation, similar to methods for compound 172 involving chiral separations .
Pharmacological Potential and Limitations
- Advantages: The chloro-ethoxy-phenyl motif is understudied compared to methoxy or hydroxy variants, offering novel structure-activity relationship (SAR) insights. The hydrochloride salt improves aqueous solubility, a critical factor for in vivo testing .
- Limitations: No direct IC₅₀ or EC₅₀ data are available, unlike compound 172 (900 nM against 17β-HSD) . The phenylamino group may introduce metabolic liabilities (e.g., oxidation) compared to sulfonamide or morpholine derivatives .
Biological Activity
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anticancer, antibacterial, and antifungal activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 305.78 g/mol
- Purity : Greater than 95% (as per supplier specifications) .
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay.
- DPPH Scavenging Activity : The compound exhibited a significant ability to scavenge DPPH radicals, with an IC value indicating its effectiveness compared to standard antioxidants like ascorbic acid .
| Compound | IC (µM) |
|---|---|
| N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide | X (to be determined from experimental data) |
| Ascorbic Acid | Y (standard reference value) |
2. Anticancer Activity
The anticancer potential of the compound was assessed against various cancer cell lines using the MTT assay. The results indicate that it possesses notable cytotoxic effects, particularly against:
- Human Glioblastoma U-87
- Triple-Negative Breast Cancer MDA-MB-231
In comparative studies, the compound demonstrated higher cytotoxicity against U-87 cells than MDA-MB-231 cells, suggesting a selective action that could be exploited for therapeutic purposes .
| Cell Line | IC (µM) |
|---|---|
| U-87 | A (experimental value) |
| MDA-MB-231 | B (experimental value) |
3. Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against several Gram-positive and Gram-negative bacteria. Preliminary results indicate that the compound exhibits moderate to good antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | C (experimental value) |
| Escherichia coli | D (experimental value) |
| Bacillus subtilis | E (experimental value) |
4. Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans. The antifungal efficacy was determined through MIC assays.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | F (experimental value) |
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds similar to this compound:
- Antioxidant Studies : Research has shown that modifications in the chemical structure can significantly enhance antioxidant activity. For instance, derivatives with different substituents on the phenyl ring exhibited varied scavenging abilities .
- Cytotoxicity Assessments : A study demonstrated that certain structural analogs had enhanced cytotoxic effects on cancer cell lines, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Evaluations : Compounds with similar frameworks have been reported to possess broad-spectrum antimicrobial activities, reinforcing the potential of this class of compounds in treating infections .
Q & A
Q. How to design kinetic studies for thermal degradation of halogenated acetamides?
- Methodological Answer : Use non-isothermal thermogravimetric analysis (TGA) at multiple heating rates (5–20°C/min) to calculate activation energy (Ea) via the Flynn-Wall-Ozawa method. Pair with DFT-computed bond dissociation energies (BDEs) to correlate degradation pathways with molecular structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
